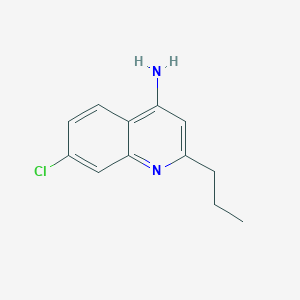

7-Chloro-2-propylquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189107-34-3 |

|---|---|

Molecular Formula |

C12H13ClN2 |

Molecular Weight |

220.70 g/mol |

IUPAC Name |

7-chloro-2-propylquinolin-4-amine |

InChI |

InChI=1S/C12H13ClN2/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |

InChI Key |

VLNJKMIVEHURCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC(=CC2=N1)Cl)N |

Origin of Product |

United States |

Biological Activities and Elucidation of Molecular Mechanisms

Antiplasmodial Activity of 7-Chloro-4-aminoquinoline Derivatives

The 7-chloro-4-aminoquinoline scaffold is a well-validated pharmacophore for antimalarial activity. nih.gov The 7-chloro group and the 4-amino linkage are considered critical for the accumulation of these compounds in the parasite's acidic food vacuole and for their interaction with heme, a key target in their mechanism of action. nih.gov

Numerous 7-chloro-4-aminoquinoline derivatives have demonstrated potent activity against chloroquine-sensitive (CQ-S) strains of P. falciparum, such as D6 and 3D7. Many of these compounds exhibit efficacy in the low nanomolar range, often comparable or superior to chloroquine (B1663885) itself.

For instance, novel cyclen analogues of chloroquine have shown high potency, with one compound displaying an IC50 of 7.5 nM against the D6 clone. nih.gov Similarly, two new derivatives, TDR 58845 and TDR 58846, also showed low nanomolar IC50 values against both 3D7 and D6 strains, with activities equivalent to chloroquine. mdpi.com A series of 7-chloro-4-aminoquinoline-triazine hybrids also exhibited excellent potency against the D6 strain. nih.gov Furthermore, studies on ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) found some to be as active or slightly more active than chloroquine against the sensitive NF54 strain. nih.gov

The following table summarizes the in vitro activity of selected 7-chloro-4-aminoquinoline derivatives against CQ-S P. falciparum strains.

| Compound/Derivative Class | Strain(s) | IC50 (nM) | Reference(s) |

| Cyclen analogue (Compound 4) | D6 | 7.5 | nih.gov |

| TDR 58845 | 3D7, D6 | < 12 | mdpi.com |

| TDR 58846 | 3D7, D6 | < 12 | mdpi.com |

| 7-chloro-4-aminoquinoline-triazine hybrids (e.g., compounds 6, 8, 10, 11, 13, 14, 16, 27, 29, 33) | D6 | High potency | nih.gov |

| N,N-bis(7-chloroquinolin-4-yl)alkanediamines | D-6 | < 6 | nih.gov |

| Quinolizidinyl-alkyl derivatives (AM-1, AP4b) | D10 | High efficacy | epa.gov |

A primary goal in the development of new 4-aminoquinoline (B48711) derivatives is to overcome chloroquine resistance. Many novel compounds have shown significant activity against chloroquine-resistant (CQ-R) strains like W2 and K1.

For example, a series of 4-aminoquinolines designed to avoid the metabolic toxicity of amodiaquine (B18356) displayed high potency against CQ-R strains, with activities markedly superior to chloroquine. nih.govnih.gov A novel derivative, with a reduced side chain amide bond, exhibited excellent activity against the K1 strain and rapidly killed resistant parasites. nih.gov Similarly, 7-chloro-4-aminoquinoline-triazine hybrids were found to be significantly more active than chloroquine against the W2 clone. nih.gov Two quinolizidinyl-alkyl derivatives, AM-1 and AP4b, were also highly effective against the W2 strain. epa.gov

The table below presents the in vitro efficacy of various derivatives against CQ-R P. falciparum.

| Compound/Derivative Class | Strain(s) | IC50 (nM) | Reference(s) |

| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate (Compound 7g) | K1 | Excellent activity | nih.gov |

| Cyclen analogue (Compound 4) | W2 | 19.2 | nih.gov |

| TDR 58845 | W2 | Low nM range | mdpi.com |

| TDR 58846 | W2 | Low nM range | mdpi.com |

| 7-chloro-4-aminoquinoline-triazine hybrids (e.g., compounds 6, 8, 14, 16, 29) | W2 | Significantly more active than CQ | nih.gov |

| N,N-bis(7-chloroquinolin-4-yl)alkanediamines | W-2 | < 6 | nih.gov |

| Quinolizidinyl-alkyl derivatives (AM-1, AP4b) | W2 | High efficacy | epa.gov |

Promising in vitro results have often translated to significant in vivo efficacy in rodent malaria models, such as those using Plasmodium berghei and Plasmodium yoelii.

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable or better than chloroquine. nih.gov Another study identified four derivatives that cured BALB/c mice infected with P. berghei, with ED50 values ranging from 1.431 to 2.231 mg/kg. A cyclen analogue of chloroquine also showed in vivo activity comparable to chloroquine in a P. berghei model. nih.gov Furthermore, a novel 4-aminoquinoline derivative demonstrated curative activity against a chloroquine-resistant strain of P. yoelii. nih.gov

The following table summarizes the in vivo efficacy of selected derivatives.

| Compound/Derivative | Rodent Model | Efficacy | Reference(s) |

| Pyrrolizidinylmethyl derivative (MG3) | P. berghei, P. chabaudi, P. yoelii | Orally active, comparable or better than CQ | nih.gov |

| Derivatives 1m, 1o, 2c, 2j | P. berghei | Cured mice; ED50 values 1.431-2.231 mg/kg | |

| Cyclen analogue (Compound 4) | P. berghei | Comparable to CQ (ED50 ≤ 1.1 mg/kg) | nih.gov |

| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate (Compound 16) | P. yoelii (CQ-R) | Curative at 10.0 mg/kg | nih.gov |

| N,N-bis(7-chloroquinolin-4-yl)alkanediamines | P. berghei | Curative at 640 mg/kg | nih.gov |

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. mdpi.com During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (or malaria pigment).

7-chloro-4-aminoquinoline derivatives accumulate in the parasite's acidic food vacuole and interfere with this detoxification process. They are thought to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death. Studies have shown that many active 4-aminoquinoline derivatives inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) in vitro. nih.govepa.gov For example, two quinolizidinyl-alkyl derivatives, AM-1 and AP4b, were found to inhibit β-hematin formation at concentrations comparable to chloroquine. epa.gov

While heme detoxification inhibition is the primary target, the binding affinity to heme itself is a crucial aspect of this mechanism. The quinoline (B57606) ring of these compounds engages in π-π stacking interactions with the porphyrin ring of heme.

Research on quinolizidinyl-alkyl derivatives AM-1 and AP4b confirmed that they bind to heme, although with a lower affinity than chloroquine. epa.gov Despite this, their high efficacy, particularly against resistant strains, is attributed to their increased lipophilicity, which allows them to accumulate to higher concentrations within the parasite's vacuole. epa.gov Computational docking studies on other active derivatives have also highlighted the importance of heme binding, with unique binding modes potentially explaining their high antiplasmodial activity. nih.gov While other cellular targets have been explored, heme binding and the subsequent inhibition of its detoxification remain the most well-established mechanisms of action for this class of compounds. epa.gov

Anticancer Activity of 7-Chloro-4-aminoquinoline Derivatives

The 7-chloro-4-aminoquinoline scaffold has also been investigated for its potential as an anticancer agent. nih.govnih.gov Several derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

A series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated, with sulfonyl N-oxide derivatives showing notable cytotoxicity. nih.gov One compound, in particular, displayed pronounced selectivity against colorectal and leukemia cancer cell lines. nih.gov Another study synthesized hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618), with several compounds exhibiting significant cytostatic activity against 58 human cancer cell lines, with GI50 values in the sub-micromolar range. nih.gov Additionally, 7-chloroquinolinehydrazones have been identified as a promising class of experimental anticancer drugs, showing activity against cell lines from nine different tumor types, including leukemia, lung, colon, and breast cancer. nih.gov

The table below summarizes the anticancer activity of selected derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (GI50/IC50) | Reference(s) |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide (Compound 81) | HCT116 (colorectal), CCRF-CEM (leukemia) | Pronounced selectivity | nih.gov |

| 7-chloro-4-aminoquinoline-2-pyrazoline hybrids (Compounds 25, 30, 31, 36, 37) | Various (58 cell lines) | GI50 0.05 - 0.95 µM | nih.gov |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast) | GI50 = 8.73 µM | nih.gov |

| 7-Chloroquinolinehydrazones | Various (60 cell lines) | Submicromolar GI50 values | nih.gov |

| 7-chloro-4-aminoquinoline–benzimidazole hybrids | HeLa, CaCo-2, Hut78, THP-1, HL-60 | IC50 0.2 to >100 µM |

The mechanisms underlying the anticancer effects of these compounds are still under investigation but may involve the inhibition of autophagy, a cellular process that cancer cells can use to survive stress.

Antiproliferative Effects of 7-Chloroquinoline (B30040) Derivatives Against Various Cancer Cell Lines

Numerous derivatives of 7-chloroquinoline have demonstrated potent antiproliferative activity across a wide spectrum of human cancer cell lines. For instance, hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have shown significant cytostatic effects, with GI50 values (concentration causing 50% growth inhibition) in the sub-micromolar range against panels of up to 58 different tumor cell lines. nih.gov

Studies on 7-chloroquinolinehydrazones reported submicromolar GI50 values on a broad panel of cell lines from nine tumor types, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov Similarly, novel 2-pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment also exhibited remarkable antitumor activity with GI50 values ranging from 0.48 to 1.66 μM. nih.gov Morita-Baylis-Hillman adducts containing the 7-chloroquinoline moiety have also shown notable cytotoxic activity against breast (MCF-7), colorectal (HCT-116), promyelocytic leukemia (HL-60), and lung (NCI-H292) cancer cell lines. scielo.br

The table below summarizes the antiproliferative activities of various 7-chloroquinoline derivatives, illustrating the broad-spectrum potential of this chemical class.

| Derivative Class | Cancer Cell Line(s) | Activity (GI50/IC50) | Reference |

| 7-Chloroquinoline-Pyrazoline Hybrids | 58-cell line panel | 0.05 to 0.95 µM | nih.gov |

| 7-Chloroquinolinehydrazones | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar | nih.gov |

| 4-Aryloxy-7-chloroquinoline-Pyrazoline Hybrids | CNS (SNB-75), Breast (BT-549), Lung (HOP-92) | 0.48 to 1.66 µM | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Leukemia (CCRF-CEM) | 0.55 to 2.74 µM | mdpi.com |

| Click-Synthesized 7-Chloroquinoline Derivatives | Colon (HCT-116), Cervical (Hela) | 21.41 to 27.26 µM | tandfonline.com |

| Morita-Baylis-Hillman/7-Chloroquinoline Hybrids | Breast (MCF-7), Lung (NCI-H292) | Effective IC50 values noted | scielo.br |

Proposed Molecular Mechanisms of Anticancer Action for 7-Chloroquinoline Derivatives

The anticancer effects of 7-chloroquinoline derivatives are believed to stem from multiple mechanisms of action.

DNA/RNA Binding and Damage

A prominent proposed mechanism for quinoline-based compounds is their interaction with nucleic acids. The planar quinoline ring is thought to intercalate between the base pairs of the DNA helix. nih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell death. Studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown that they can inhibit DNA and RNA synthesis, contributing to their antiproliferative activity. mdpi.comnih.gov

Induction of Oxidative Stress

Certain 7-chloroquinoline derivatives have been shown to exert their cytotoxic effects by inducing oxidative stress within cancer cells. For example, the derivative (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate (B77674) (QNACR) was found to be a potential pro-oxidative agent against breast cancer. nih.gov It demonstrated selective cytotoxicity towards MCF-7 tumor cells (IC50 < 25 µM) by increasing reactive oxygen species (ROS) and inhibiting key antioxidant enzymes. nih.gov This disruption of the cellular redox balance can lead to oxidative damage and trigger cell death pathways.

Modulation of Cell Cycle and Apoptosis Pathways

7-chloroquinoline derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. At higher concentrations, certain 7-chloro-(4-thioalkylquinoline) derivatives cause an accumulation of cells in the G0/G1 phase of the cell cycle and induce apoptosis in leukemia cell lines. mdpi.comnih.gov While not a direct derivative, the related 2'-chloro-4'-aminoflavones have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis in liver cancer cells, suggesting that modulation of cell cycle and apoptosis is a plausible mechanism for related chloro-aromatic compounds. nih.gov

Note: Information regarding the inhibition of specific protein kinases (e.g., Tyrosine Kinases, PI3Kα) and the disruption of tubulin assembly by the specific compound "7-Chloro-2-propylquinolin-4-amine" or its close derivatives was not available in the searched literature.

Antiparasitic Activity (Beyond Malaria)

Scientific investigation into the broader antiparasitic activities of this compound is an emerging field. The following subsections detail the current understanding of its effects on specific parasitic targets and its efficacy in established models of parasitic diseases other than malaria.

Inhibition of Cysteine Proteases (e.g., Cruzain, Rhodesain)

There is currently no publicly available scientific literature or data detailing the inhibitory activity of this compound specifically against the cysteine proteases cruzain and rhodesain. These proteases are crucial for the lifecycle of parasites such as Trypanosoma cruzi and Trypanosoma brucei rhodesiense, the respective causative agents of Chagas disease and African trypanosomiasis.

While research has been conducted on various quinoline derivatives and their interactions with these enzymes, specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound have not been reported. Studies on related 7-chloroquinoline analogs have shown that structural modifications can lead to inhibitory activity against these proteases, suggesting that the quinoline scaffold may be a viable starting point for the development of such inhibitors. researchgate.net However, without direct experimental evidence for the 2-propyl substituted compound, its specific activity remains uncharacterized.

Efficacy in Models of Trypanosomiasis and Leishmaniasis

Consistent with the lack of data on its specific enzymatic targets, there is no published research detailing the efficacy of this compound in in vitro or in vivo models of trypanosomiasis or leishmaniasis. The evaluation of a compound's effectiveness in these models is a critical step in the drug discovery pipeline, typically following the identification of promising activity in initial enzymatic or cellular screens.

Studies on other derivatives of 7-chloroquinolin-4-amine have shown varying degrees of activity against Trypanosoma and Leishmania species. nih.govuantwerpen.be For instance, certain novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine have been tested against Trypanosoma brucei rhodesiense, though their antitrypanosomal activity was characterized as moderate. nih.gov Nevertheless, specific data on the efficacy of this compound in these disease models is not available in the current body of scientific literature. Therefore, no data tables on its efficacy can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on the Quinoline (B57606) Ring System

The substitution pattern on the quinoline ring is a primary determinant of the biological activity of this class of compounds. The electronic properties, lipophilicity, and steric profile imparted by these substituents govern the molecule's ability to interact with biological targets.

Role of Chlorine Atom at C-7 in Modulating Activity

The chlorine atom at the C-7 position of the quinoline ring is a hallmark of many biologically active compounds in this family, and its presence is often crucial for potent activity. Research into 7-chloroquinolinehydrazones as anticancer agents has demonstrated the importance of this specific substitution. A comparative study showed that the absence of the chlorine atom on the quinoline ring was detrimental to the antitumor activity of the tested hydrazone compounds. nih.gov This highlights the critical contribution of the C-7 chloro substituent.

From a physicochemical standpoint, the chlorine atom acts as an electron-withdrawing group, which influences the electronic distribution of the entire quinoline system. researchgate.net This modification can impact the pKa of the quinoline nitrogen atoms, affecting drug accumulation in acidic cellular compartments like the lysosome, a key aspect of the mechanism of action for antimalarial quinolines. Furthermore, the introduction of a chlorine atom can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes. researchgate.net The susceptibility of the C-7 position to nucleophilic aromatic substitution has also been exploited to create derivatives, but often the replacement of the chlorine leads to a decrease in activity, reinforcing its importance for certain biological targets. nih.gov

Impact of Alkyl/Aryl Substituents at C-2 on Biological Activity

While the C-4 and C-7 positions have been the most extensively studied, modifications at the C-2 position also significantly impact biological outcomes. The introduction of substituents at C-2 can influence the molecule's steric profile and electronic properties. For instance, a significant downfield chemical shift in the NMR spectrum is observed for the C-2 carbon in certain active 7-chloro-4-thioalkylquinoline derivatives, suggesting a change in the electronic environment at this position is correlated with activity. nih.gov

Studies have shown that introducing heteroaryl groups at the C-2 position of the quinoline core can increase the compound's lipophilicity and DNA binding properties. These are desirable traits for enhancing anticancer activity, suggesting that C-2 is a viable position for modification to develop potent therapeutic agents. biointerfaceresearch.com

Effects of Substitutions at Other Ring Positions (e.g., C-6, C-8)

Elucidation of Amine Side Chain Contributions at C-4

The side chain attached to the C-4 amino group is a key determinant of biological activity, particularly in the context of antimalarial agents. Its structure, length, flexibility, and the nature of the terminal amine group are critical for overcoming drug resistance and optimizing efficacy.

Optimization of Linker Length and Flexibility

The linker portion of the side chain, which connects the C-4 amino group to a terminal basic center, plays a crucial role in orienting the molecule for target engagement. SAR studies on 4-aminoquinolines have revealed that both the length and the conformational flexibility of this linker are vital. The development of chirally defined side chains using amino acids as building blocks has allowed for precise control over the linker's structure. nih.gov By varying the amino acid, researchers can introduce different lengths and degrees of steric hindrance, such as in an N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl) side chain. nih.govresearchgate.net The goal is to find an optimal conformation that allows for potent activity against both drug-sensitive and, more importantly, drug-resistant parasite strains. The presence of lipophilic chains is considered important for facilitating passage through cellular and organellar membranes to reach the site of action. frontiersin.org

Role of Terminal Amine Functionality and Heterocyclic Moieties (e.g., Piperazine (B1678402), Morpholine)

The terminal basic group on the C-4 side chain is fundamental for the activity of many 4-aminoquinolines. Structural modifications at this basic nitrogen position have been shown to be critical for activity against chloroquine-resistant strains of P. falciparum. nih.gov A wide array of chemical substitutions is tolerated at this position, allowing for extensive optimization.

Studies have shown that incorporating a heterocyclic moiety, such as N-methylpiperazine, at the terminal end of the side chain can result in excellent in vitro activity against resistant malaria strains. nih.gov Other heterocyclic systems have also proven effective. For instance, a 7-chloroquinoline (B30040) derivative featuring a thioxopyrimidinone ring in the side chain was identified as a highly active antimalarial agent. tandfonline.comtandfonline.com The data below illustrates how different terminal amine functionalities and heterocyclic groups on the C-4 side chain affect antimalarial potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

| Compound | Side Chain Modification | 3D7 IC50 (nM) | W2 IC50 (nM) | Reference |

| Chloroquine (B1663885) | Standard Diethylamine (B46881) | 17 | 382 | nih.gov |

| 4 | t-Butyl Amine | 14.5 | 17.3 | nih.gov |

| 8 | Adamantyl Amine | 2.0 | 3.0 | nih.gov |

| 13 | Cyclohexyl Amine | 1.0 | 3.9 | nih.gov |

| 7g | N-methylpiperazine | 13.5 (CQ-S) | 71.5 (CQ-R) | nih.gov |

| 9 | Thioxopyrimidinone | 11.92 (µM) | - | tandfonline.comtandfonline.com |

The data clearly shows that replacing the simple diethylamine group of chloroquine with bulkier or heterocyclic structures can dramatically improve activity against the resistant W2 strain, often while maintaining high potency against the sensitive 3D7 strain. This underscores the critical role of the terminal moiety in overcoming resistance mechanisms.

Elucidation of Amine Side Chain Contributions at C-4

Stereochemical Considerations and Chiral Centers in Side Chains

The biological activity of quinoline derivatives is significantly influenced by the stereochemistry of their side chains. While the 7-chloroquinoline core is a common feature in many pharmacologically active compounds, modifications to the side chain, particularly the introduction of chiral centers, can dramatically alter efficacy and selectivity. nih.govmdpi.com

The classic antimalarial drug, quinine (B1679958), itself contains four stereogenic centers, and out of 16 possible stereoisomers, only the one with a specific (3R,4S,8S,9R) configuration demonstrates potent antimalarial activity. chiralpedia.com This highlights the critical role of stereochemistry in the interaction between quinoline-based drugs and their biological targets. chiralpedia.com For synthetic 4-aminoquinolines, the focus often shifts to the stereochemistry of the aliphatic side chain attached at the 4-position.

Research into chirally defined analogs of 7-chloro-4-aminoquinoline has demonstrated that the spatial arrangement of substituents on the side chain is a key determinant of activity, particularly against drug-resistant strains of parasites. nih.gov A general methodology has been developed to synthesize chiral 4-aminoquinolines using amino acids as building blocks. This allows for the creation of side chains with specific stereochemistry and the exploration of how hydrophobic substitutions at the chiral center affect biological outcomes. nih.gov

Studies have shown that for certain quinoline derivatives, the length of the side chain can be more critical than the stereochemistry itself for some types of activity, such as antibacterial effects. nih.gov However, in the context of antimalarial action, where overcoming resistance is a primary goal, the introduction of a chiral center and specific functional groups like a piperazine moiety at the terminal end of the side chain has led to compounds with excellent in vitro activity against resistant strains. nih.gov For instance, a novel 4-aminoquinoline (B48711) derivative, (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine, was identified as a lead molecule for preclinical development due to its curative activity against chloroquine-resistant malaria. nih.govresearchgate.net The 'S' configuration at the chiral center in the side chain was crucial for its potent activity.

The table below summarizes findings from studies on chiral 4-aminoquinoline derivatives.

| Compound/Series | Chiral Feature | Key Finding | Reference |

| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | (S)-configuration at C2 of the pentan-amine side chain | Exhibited curative activity against chloroquine-resistant malaria parasites. | nih.govresearchgate.net |

| 4-aminoalcohol quinoline derivatives | Enantiomerically pure forms | Side chain length was found to be more important than stereochemistry for antibacterial activity. | nih.gov |

| Quinine | Four stereogenic centers (3R,4S,8S,9R) | Only one of 16 possible stereoisomers is highly active as an antimalarial. | chiralpedia.com |

| Chloroquine Analogs | Chirally defined substituted side chains | Use of amino acids to generate specific stereoisomers allows for probing the role of hydrophobicity at the chiral center. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the efficacy of new analogs and for understanding the underlying mechanisms of action.

Development of Predictive Models for Biological Efficacy

For 7-chloro-4-aminoquinoline derivatives, several QSAR models have been developed to predict their biological efficacy, particularly against Mycobacterium tuberculosis and malarial parasites. nih.govasianpubs.org One approach, Hologram QSAR (HQSAR), generates predictive models without the need for 3D molecular alignment, which is advantageous when the precise bioactive conformation is unknown. nih.gov

In a study on anti-tuberculosis activity, HQSAR models were developed for a dataset of 42 7-chloro-4-aminoquinoline compounds. nih.gov The models considered the amino-imino tautomerism of the 4-aminoquinoline moiety, treating both forms as separate datasets. nih.gov Both models demonstrated significant statistical validity, indicating their predictive power. nih.gov

Table of HQSAR Model Statistics for Anti-Tuberculosis Activity nih.gov

| Tautomer Form | q² (cross-validated r²) | r² (non-cross-validated r²) | Standard Error (SE) | Cross-Validated SE |

|---|---|---|---|---|

| Amino (I) | 0.80 | 0.97 | 0.12 | 0.32 |

q² is a measure of the predictive ability of the model, while r² indicates how well the model fits the data.

These statistically significant models can be used to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of more potent compounds. asianpubs.org Multiple linear regression (MLR) is another common technique used to develop QSAR models for this class of compounds, correlating antimalarial activity with various molecular descriptors. asianpubs.org

Identification of Key Physicochemical Descriptors Influencing Activity

The biological activity of 7-chloro-4-aminoquinoline derivatives is governed by a combination of their electronic, hydrophobic, and steric properties. asianpubs.org QSAR and SAR studies have identified several key physicochemical descriptors that influence the efficacy of these compounds.

Key Physicochemical Descriptors and Their Influence

| Descriptor | Type | Influence on Activity | Reference |

| Log P (Lipophilicity) | Hydrophobic | A crucial factor. Increased lipophilicity can enhance cell membrane penetration and activity, but there is often an optimal range. For some 2-arylquinolines, higher cLogP values correlated with better cytotoxic effects. | asianpubs.orgorientjchem.orgrsc.org |

| Molar Refractivity (MR) | Steric | Represents the volume of a molecule. Can influence how a molecule fits into a receptor's binding site. Both steric bulk and shape are important for receptor interaction. | asianpubs.org |

| Dipole Moment (DM) | Electronic | Relates to the polarity of the molecule. Electronic properties are critical for receptor binding and can be modulated by adding electron-donating or electron-withdrawing groups. | asianpubs.orgresearchgate.net |

| Substituent Effects (EDG/EWG) | Electronic | Electron-donating groups (EDG) like -OH and -OCH₃, and electron-withdrawing groups (EWG) like -Cl and -CF₃, can enhance electronic properties and receptor-binding affinities. | researchgate.netnih.gov |

| Molecular Weight | Physicochemical | A fundamental property that influences absorption, distribution, metabolism, and excretion (ADME) profiles. | orientjchem.org |

The versatility of the quinoline ring comes from its ability to have its electronic properties modified through various substitutions, which in turn affects its biological interactions. nih.gov For example, in a series of 7-chloro-4-(phenylselanyl) quinoline analogs, the insertion of different substituents was shown to alter the compounds' antinociceptive and anti-inflammatory efficacy. nih.gov Similarly, studies on 2-arylquinolines and tetrahydroquinolines found that more lipophilic aromatic quinolines displayed better activity profiles against certain cancer cell lines compared to less lipophilic derivatives. rsc.org These findings underscore the importance of a multi-parameter approach in designing new derivatives, balancing hydrophobicity, steric factors, and electronic properties to optimize biological efficacy.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme.

Prediction of Ligand-Target Binding Modes and Interactions

There are currently no published studies that detail the prediction of ligand-target binding modes and interactions for 7-Chloro-2-propylquinolin-4-amine. Such an investigation would be invaluable in identifying potential biological targets and elucidating the mechanism of action at a molecular level.

Elucidation of Specific Amino Acid Residues Involved in Binding

Without molecular docking studies, the specific amino acid residues that may be involved in the binding of this compound to a biological target remain unidentified. This information is critical for the rational design of more potent and selective analogs.

Assessment of Binding Affinities and Conformational Adaptability

The binding affinities and conformational adaptability of this compound with any potential biological targets have not been computationally assessed in the available literature. These parameters are key determinants of a compound's potential efficacy as a therapeutic agent.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity, stability, and intermolecular interactions.

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gap, Charge Distribution)

Specific analyses of the electronic structure of this compound, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap and charge distribution, are not available in published research. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported. MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which governs its interaction with other molecules.

Molecular Dynamics Simulations

Investigation of Ligand-Target Complex Stability and Dynamics

For related 7-chloro-4-aminoquinoline compounds, MD simulations are employed to assess the stability of the ligand-target complex. By simulating the solvated complex over a period of nanoseconds, researchers can analyze key parameters like the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD throughout the simulation suggests that the ligand remains securely bound within the target's active site, indicating a stable complex. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein are flexible and which are stabilized upon ligand binding. These simulations are crucial for predicting the binding affinity and residence time of a ligand, which are critical factors for its efficacy.

In Silico Prediction of Drug-Like Properties Relevant for Research Development

The "drug-likeness" of a compound is a qualitative concept used in drug design to assess its potential to be an orally active drug with favorable pharmacokinetic properties. Several computational models are used to predict these properties based on the molecular structure of the compound. One of the most widely used is Lipinski's Rule of Five.

According to Lipinski's Rule of Five, an orally active drug candidate should generally adhere to the following criteria:

A molecular weight of 500 g/mol or less.

A logP (a measure of lipophilicity) value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Below is a table of computed drug-like properties for this compound and some of its analogs. These values are computationally predicted and serve as a guide for further experimental investigation.

| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | 220.7 | N/A | 1 | 2 |

| 7-chloro-N-phenylquinolin-4-amine | 254.71 | 4.5 | 1 | 2 |

| 7-chloro-2-ethyl-6-methyl-N-propylquinolin-4-amine | 262.78 | 4.9 | 1 | 2 |

Data sourced from PubChem. Note: An XLogP3 value for this compound was not available in the sourced data.

The data indicates that these 7-chloroquinoline (B30040) derivatives generally fall within the parameters of Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for potential development as orally administered drugs. Their relatively low molecular weights and hydrogen bond donor/acceptor counts are promising indicators of good membrane permeability and bioavailability. The XLogP3 values for the analogs suggest a moderate to high lipophilicity, which is often correlated with good absorption. These in silico predictions are valuable for prioritizing compounds for further synthesis and biological testing in the early stages of drug discovery.

Future Directions and Research Opportunities

Design and Synthesis of Novel 7-Chloro-2-propylquinolin-4-amine Derivatives with Enhanced Potency and Selectivity

The core of future research lies in the rational design and synthesis of new analogues of this compound. The objective is to enhance therapeutic potency against specific biological targets while minimizing off-target effects. Strategies for creating these novel derivatives include modifying the side chains to improve in vivo stability and overcome drug resistance. nih.gov

Key synthetic strategies may involve:

Side-Chain Modification: Altering the length, rigidity, and functional groups of the side chain attached at the 4-amino position can significantly impact biological activity. For instance, incorporating different substitutions at a chiral center within the side chain can be explored to enhance target binding and specificity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacokinetic profiles.

Hybrid Molecule Synthesis: Combining the 7-chloroquinoline (B30040) scaffold with other pharmacologically active moieties can produce hybrid compounds with dual or synergistic modes of action. An example includes the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids, which have shown promising antiproliferative activity. mdpi.com

A preclinical lead molecule, (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine, has been identified for its curative activity against chloroquine-resistant malaria parasites, demonstrating the potential of this approach. nih.gov Detailed structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of these new derivatives to achieve optimal therapeutic outcomes. nih.gov

Table 1: Examples of Synthetic Modifications to the 7-Chloro-4-aminoquinoline Scaffold

| Modification Strategy | Example Derivative Class | Desired Outcome |

| Side Chain Variation | Pyrrolizidinylmethyl derivatives | Enhanced in vitro and in vivo activity, improved oral bioavailability. mdpi.com |

| Chiral Center Substitution | Chirally defined side chain variants | Overcoming drug resistance, increasing in vivo stability. nih.gov |

| Hybridization | Benzimidazole hybrids | Potent antiproliferative activity against cancer cell lines. mdpi.com |

Exploration of Multi-Target Directed Ligands Based on the Quinoline (B57606) Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathogenic factors, making single-target drugs potentially inadequate. mdpi.com This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The 7-chloroquinoline scaffold is a promising framework for designing such MTDLs.

Future research can focus on creating hybrid molecules that combine the 7-chloroquinoline core with other pharmacophores known to interact with different disease-related targets. For example, tacrine-7-chloroquinoline hybrids have been designed as potential agents for Alzheimer's disease by targeting cholinesterases. researchgate.netresearchgate.net This strategy aims to produce compounds with an expanded pharmacological profile, potentially leading to more effective treatments for complex multifactorial diseases. researchgate.netnih.gov

Advanced Mechanistic Studies Using Omics Technologies

A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their effects is critical for their development. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the biological processes affected by a drug candidate. biobide.commdpi.com

These high-throughput methods can be employed to:

Identify Drug Targets: Proteomics and genomics can help pinpoint the specific proteins or genetic pathways that interact with the quinoline derivatives. biobide.com

Elucidate Mechanisms of Action: Transcriptomics can reveal changes in gene expression patterns in response to treatment, providing insights into the cellular pathways being modulated. nih.gov

Discover Biomarkers: Metabolomics can identify changes in metabolic profiles, which can serve as biomarkers for drug efficacy or toxicity.

Understand Drug Resistance: Comparing the omics profiles of sensitive and resistant cell lines or organisms can uncover the molecular basis of drug resistance. mdpi.com

By integrating multi-omics data, researchers can construct a comprehensive picture of the drug's interaction with the biological system, guiding further optimization and development. biobide.com

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

The drug discovery process is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by accelerating various stages of development. mednexus.orgbpasjournals.com These computational tools can be powerfully applied to the discovery of novel drugs based on the this compound scaffold.

Applications of AI and ML include:

High-Throughput Virtual Screening: ML models can rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific target. scielo.br

Predictive Modeling: AI algorithms can predict the pharmacokinetic and toxicological (ADMET) properties of designed molecules, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. mednexus.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch, expanding the chemical space for potential drug candidates. chemrxiv.org

Target Identification: AI can analyze large biological datasets to identify and validate new potential drug targets. scielo.br

By leveraging AI and ML, the design-synthesis-testing cycle can be significantly expedited, reducing costs and improving the success rate of bringing new quinoline-based drugs to the clinic. mednexus.orgbpasjournals.com

Table 2: Application of AI/ML in the Quinoline Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Impact |

| Target Identification | Analysis of biological data to identify novel targets. scielo.br | Discovery of new therapeutic opportunities. |

| Hit Identification | Virtual screening of large compound libraries. scielo.br | Faster identification of promising lead compounds. |

| Lead Optimization | Prediction of ADMET properties and bioactivity. nih.gov | Design of molecules with improved safety and efficacy. |

| De Novo Design | Generation of novel molecular structures. chemrxiv.org | Exploration of new chemical space for innovative drugs. |

Development of Prodrug Strategies for Improved Pharmacological Profiles

Even a highly potent compound can fail if it possesses poor pharmacological properties, such as low bioavailability, poor solubility, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. researchgate.net This strategy can be employed to overcome undesirable pharmaceutical and pharmacokinetic properties. nih.gov

For this compound and its derivatives, a prodrug approach could involve chemically modifying the molecule to:

Enhance Bioavailability: Attaching a promoiety, such as an amino acid, can improve absorption by utilizing endogenous nutrient transporters. nih.gov

Increase Solubility: The addition of hydrophilic groups can improve the water solubility of a compound. nih.gov

Target Specific Tissues: Prodrugs can be designed to be activated by enzymes that are predominantly expressed in the target tissue, thereby increasing drug concentration at the site of action and reducing systemic toxicity. nih.gov

Prevent Rapid Metabolism: Modification of metabolically labile sites can protect the drug from premature degradation, prolonging its duration of action.

The selection of an appropriate promoiety is a critical step in prodrug design to ensure efficient conversion to the active parent drug at the desired site. nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for 7-Chloro-2-propylquinolin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 7-chloro-4-quinolinamine with propylating agents (e.g., propyl bromide) under anhydrous conditions in dichloromethane or THF, using triethylamine as a base .

- Step 2 : Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, 40:60 ethyl acetate/hexane) to achieve >95% purity .

Q. Q2. How do substituents on the quinoline core (e.g., propyl vs. methyl groups) affect antimalarial or anticancer activity?

Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 7-chloro-2-methylquinolin-4-amine and bisquinoline derivatives ).

- Biological Assays : Test in vitro against Plasmodium falciparum (IC₅₀) or cancer cell lines (e.g., MCF-7), correlating activity with substituent hydrophobicity and steric effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding to heme or kinase targets .

Q. Q3. What analytical techniques validate the structure and purity of this compound?

Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity (>95%) .

- NMR : ¹H NMR (DMSO-d₆) should show propyl CH₂ peaks at δ 1.2–1.5 ppm and quinoline aromatic protons at δ 7.8–8.5 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match theoretical molecular weight (C₁₂H₁₄ClN₃: 235.09 g/mol) .

Advanced Research: Mechanistic Studies

Q. Q4. How does this compound inhibit heme polymerization in malaria parasites?

Methodological Answer :

- Heme Binding Assays : Use UV-Vis spectroscopy to monitor heme-drug complex formation (λ = 400 nm).

- X-ray Crystallography : Co-crystallize with β-hematin to resolve binding interactions .

- Kinetic Studies : Measure polymerization rates via stopped-flow techniques under physiological pH .

Key Finding : Propyl substituents increase π-π stacking with heme, disrupting crystallization .

Basic Research: Contradictory Data Resolution

Q. Q5. How to reconcile discrepancies in reported yields for similar quinoline derivatives?

Methodological Answer :

- Factor Analysis : Compare solvent polarity (THF vs. DCM), stoichiometry, and purification methods.

- Case Study : reports 59% yield using THF, while cites lower yields (21%) in DCM due to poor intermediate solubility .

- Mitigation : Optimize solvent choice and employ slow recrystallization to improve recovery.

Advanced Research: Computational Design

Q. Q6. Can machine learning predict novel this compound analogs with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.